![molecular formula C9H16OS B14422439 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane CAS No. 79894-54-5](/img/structure/B14422439.png)
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is an organic compound characterized by its unique structure, which includes a propylsulfanyl group attached to an ethynyl group, further connected to a methylated propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propanol with propylsulfanylacetylene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the propylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-{[(ethylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(butylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(phenylsulfanyl)ethynyl]oxy}propane
Uniqueness
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is unique due to the specific length and structure of its propylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
79894-54-5 |
|---|---|
Formule moléculaire |
C9H16OS |
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
2-methyl-2-(2-propylsulfanylethynoxy)propane |
InChI |
InChI=1S/C9H16OS/c1-5-7-11-8-6-10-9(2,3)4/h5,7H2,1-4H3 |
Clé InChI |
WTYUZDCMRUITFO-UHFFFAOYSA-N |
SMILES canonique |
CCCSC#COC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
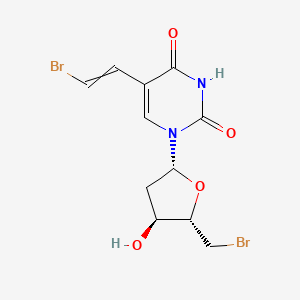

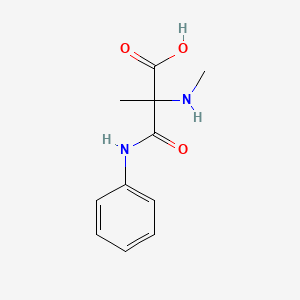
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
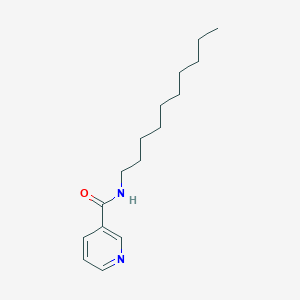
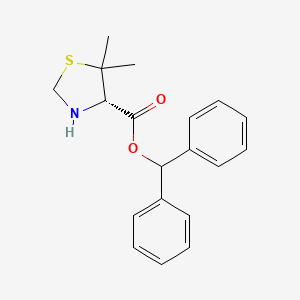
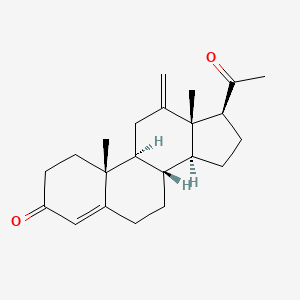

![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
